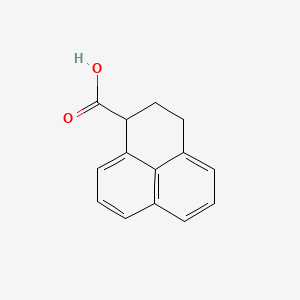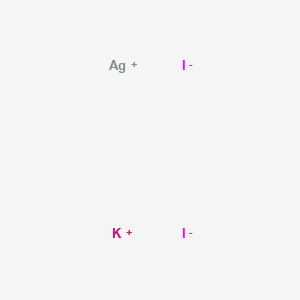
Potassium;silver;diiodide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of silver nanoparticles, which could be related to the synthesis of silver compounds like potassium silver diiodide, involves the use of various reagents and processes . For instance, negatively charged silver nanoparticles can be obtained using sodium citrate as a reductant, while positively charged silver nanoparticles can be synthesized from the reaction with branched polyethylenimine as a reductant .Molecular Structure Analysis
The molecular structure of the components of potassium silver diiodide can be analyzed separately. Potassium iodide has a molecular formula of IK , while silver diiodide has a molecular formula of AgI2 . The structure adopted by silver iodide is temperature-dependent .Chemical Reactions Analysis
Silver ions, which are part of the potassium silver diiodide compound, have characteristic reactions with various substances . For example, soluble chlorides precipitate silver ion as white silver (I) chloride . Silver (I) oxide precipitates in aqueous ammonia . Silver (I) oxide does not dissolve in excess NaOH .Physical And Chemical Properties Analysis
The physical and chemical properties of the components of potassium silver diiodide, namely silver and potassium , have been extensively studied. Silver has the highest electrical conductivity and thermal conductivity of all metals . Potassium is highly reactive and highly soluble in water .Wissenschaftliche Forschungsanwendungen
Dentistry
Application Summary
Potassium silver diiodide has been utilized in dentistry, particularly in the application of silver diamine fluoride (SDF) treatments to prevent dental caries and reduce teeth staining.
Methods of Application
The compound is applied topically on teeth, often in conjunction with potassium iodide to mitigate the staining effect of SDF. Spectrophotometric analysis is used to measure the color change in teeth.
Results and Outcomes
Studies have shown that the application of SDF followed by potassium iodide treatment results in significant reduction in teeth staining compared to SDF alone .
Electronics
Application Summary
In the field of electronics, potassium silver diiodide is explored for its potential in the fabrication of high-performance transparent conductive electrodes.
Methods of Application
The compound is used in the synthesis of silver nanowires-based electrodes, employing photonic curing solutions for manufacturing.
Results and Outcomes
The resulting electrodes demonstrate a performance gain over traditional indium tin oxide electrodes, indicating potential for flexible electronics applications .
Medical Imaging
Application Summary
Potassium silver diiodide plays a role in medical imaging by contributing to the protection of the thyroid gland from radiation exposure during imaging procedures.
Methods of Application
The compound is administered in the form of tablets or liquid medicine, with dosages adjusted based on individual requirements.
Results and Outcomes
The use of potassium silver diiodide helps in reducing the risk of thyroid damage due to radioactive iodine, enhancing the safety of medical imaging .
Environmental Science
Application Summary
In environmental science, potassium silver diiodide is involved in studies related to the uptake, translocation, and transformation of silver nanoparticles in plants.
Methods of Application
Research involves the examination of plant interaction with silver nanoparticles, assessing factors like soil conditions and plant species.
Results and Outcomes
Findings suggest that plants can uptake and transform silver nanoparticles, which has implications for understanding the fate of nanoparticles in plant-soil systems .
Energy Storage
Application Summary
Potassium silver diiodide is investigated for its use in energy storage, particularly in the development of cathode materials for potassium-ion batteries.
Methods of Application
Research focuses on the synthesis and electrochemical performance of cathode materials that accommodate the large size of potassium ions.
Results and Outcomes
Studies indicate that potassium silver diiodide-based materials can be as effective as other varnishes in preventing dental erosion, with no significant difference in staining potential .
Materials Science
Application Summary
In materials science, potassium silver diiodide is used for time-programming of supramolecular assembly and sol–gel transitions.
Methods of Application
The compound’s role in iodine clock reactions is leveraged to control the timing of chemical processes critical for material formation.
Results and Outcomes
The strategic use of potassium silver diiodide in materials science opens up opportunities for the development of new materials with controlled properties .
These applications showcase the versatility of potassium silver diiodide in various scientific fields, offering valuable insights into its potential uses and benefits.
Antimicrobial Efficacy in Dentistry
Scientific Field
Dentistry
Application Summary
The combination of silver diamine fluoride (SDF) and potassium iodide is used in dentistry for its antimicrobial properties, particularly in arresting dental caries and reducing tooth discoloration.
Methods of Application
The application involves a topical treatment where SDF is applied first, followed by potassium iodide. The effectiveness is measured using spectrophotometric analysis to assess color values following staining.
Results and Outcomes
Research indicates that potassium iodide can significantly reduce the staining effect of SDF, making it a viable option for carious lesion treatment while retaining enamel coloration .
Disruption of Plaque Biofilm Microbiome
Scientific Field
Microbiology
Application Summary
Potassium silver diiodide is studied for its role in disrupting the plaque biofilm microbiome, which is crucial for dental health and caries prevention.
Methods of Application
The compound is used in conjunction with SDF to evaluate its impact on the microbial communities within dental plaque.
Results and Outcomes
Systematic reviews suggest that the SDF and potassium iodide combination has promising antimicrobial potential against cariogenic microbes, although there is some contradictory evidence regarding its effect on tooth color .
Dental Caries Arresting
Scientific Field
Dental Pharmacology
Application Summary
Potassium silver diiodide is part of a treatment strategy for arresting dental caries due to the antibacterial property of the silver component.
Methods of Application
The treatment involves the application of SDF, followed by potassium iodide, to arrest caries progression and prevent further decay.
Results and Outcomes
Studies have proven the effectiveness of this treatment in arresting dental caries, highlighting the antibacterial properties of the silver component in addition to the role of fluoride in prevention .
Safety And Hazards
The safety data sheets for the components of potassium silver diiodide, namely potassium iodide and lead(II) iodide , provide information on the hazards associated with these substances. Prolonged exposure to iodides may produce iodism in sensitive individuals . Harmful if swallowed or if inhaled, may cause cancer, may damage fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure .
Zukünftige Richtungen
There are several research directions for the components of potassium silver diiodide. For instance, the combined use of silver diamine fluoride and potassium iodide in disrupting the plaque biofilm microbiome and alleviating tooth discoloration has been explored . The application of potassium iodide following silver diamine fluoride treatment has also been investigated . There are also untapped opportunities offered by iodine clocks for materials science .
Eigenschaften
IUPAC Name |
potassium;silver;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.2HI.K/h;2*1H;/q+1;;;+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTNYCSQBPHLKP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[Ag+].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgI2K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923392 | |
| Record name | Potassium silver(1+) iodide (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.775 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;silver;diiodide | |
CAS RN |
12041-40-6 | |
| Record name | Potassium silver(1+) iodide (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium tri-μ-iododiiodotetraargentate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




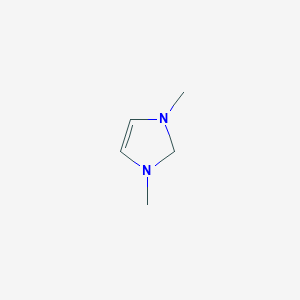

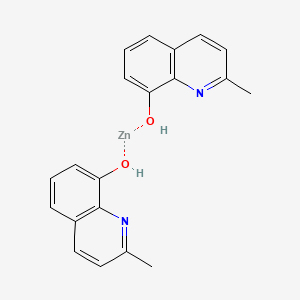
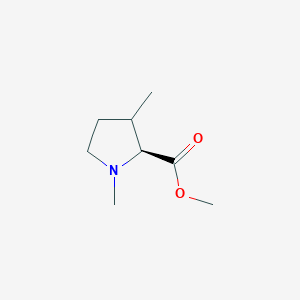
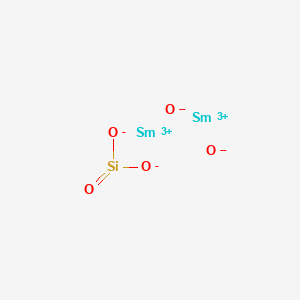
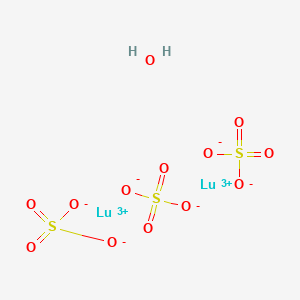
![3-Azatricyclo[4.2.1.02,5]non-7-en-4-one](/img/structure/B1143771.png)
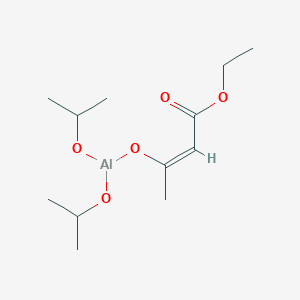
![methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B1143775.png)
